molecular formula C16H20N6O2 B12292395 Tofacitinib Impurity 24

Tofacitinib Impurity 24

Cat. No.: B12292395
M. Wt: 328.37 g/mol
InChI Key: BKXHGXXDZRQCDL-UHFFFAOYSA-N
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Description

Tofacitinib Impurity 24 is a chemical compound related to Tofacitinib, a Janus kinase inhibitor used primarily for the treatment of rheumatoid arthritis and other autoimmune diseases. Impurities in pharmaceutical compounds like Tofacitinib are critical to identify and analyze, as they can affect the efficacy and safety of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tofacitinib Impurity 24 involves several steps. One method includes dissolving N-methyl-N-((3R, 4R)-4-methylpiperidine-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine dihydrochloride in an organic solvent, catalyzing with an acid-binding agent, and reacting with methyl 3-chloro-3-oxopropanoate to obtain methyl 3-((3R, 4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate. This intermediate is then dissolved in another organic solvent, reacted with an alkaline reagent, and the pH is adjusted to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tofacitinib Impurity 24 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.

Scientific Research Applications

Tofacitinib Impurity 24 has several scientific research applications:

    Chemistry: It is used to study the stability and degradation pathways of Tofacitinib.

    Biology: It helps in understanding the biological activity and potential side effects of impurities in pharmaceutical compounds.

    Medicine: It is crucial for quality control and ensuring the safety and efficacy of Tofacitinib.

    Industry: It is used in the development and optimization of manufacturing processes for Tofacitinib.

Comparison with Similar Compounds

Similar Compounds

    Peficitinib: Another Janus kinase inhibitor used for rheumatoid arthritis.

    Baricitinib: A Janus kinase inhibitor with similar applications.

Uniqueness

Tofacitinib Impurity 24 is unique in its specific structure and the particular pathways it affects. While similar compounds like Peficitinib and Baricitinib also inhibit Janus kinases, this compound has distinct chemical properties and potential impurities that need to be carefully monitored .

Properties

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

N-[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine oxide

InChI

InChI=1S/C16H20N6O2/c1-11-5-8-21(14(23)3-6-17)9-13(11)22(2,24)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)

InChI Key

BKXHGXXDZRQCDL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1[N+](C)(C2=NC=NC3=C2C=CN3)[O-])C(=O)CC#N

Origin of Product

United States

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